GSK2850163 -

GSK2850163

Catalog Number: EVT-255397
CAS Number:
Molecular Formula: C24H29Cl2N3O
Molecular Weight: 446.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GSK2850163 is a novel inhibitor of inositol-requiring enzyme-1 alpha (IRE1α) which can inhibit IRE1α kinase activity and RNase activity with IC50s of 20 and 200 nM, respectively.
Overview

GSK2850163 is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of cancer treatment. It functions as an inhibitor of the inositol-requiring enzyme 1 (IRE1), which plays a critical role in the unfolded protein response and cellular stress signaling pathways. The compound is part of ongoing research into targeted therapies for various cancers, especially B cell malignancies.

Source

GSK2850163 was developed by GlaxoSmithKline and is part of a broader effort to create small molecules that can modulate IRE1 activity. This compound has been studied in various preclinical models to evaluate its efficacy and mechanism of action against cancer cells.

Classification

GSK2850163 belongs to the class of small molecule inhibitors and specifically targets the IRE1 signaling pathway, which is implicated in endoplasmic reticulum stress responses. This classification places it among compounds that are being explored for their roles in cancer therapy, particularly through mechanisms that involve apoptosis and cellular stress management.

Synthesis Analysis

Methods

The synthesis of GSK2850163 involves several steps that typically include the formation of key intermediates followed by cyclization and functionalization processes. The precise synthetic route may vary based on the desired purity and yield, but common techniques include:

  • Reagents: Utilization of specific reagents that facilitate the formation of desired functional groups.
  • Conditions: Controlled temperature and pressure conditions to optimize reaction rates.
  • Purification: Techniques such as chromatography to isolate the final product from by-products.

Technical Details

While specific synthetic pathways for GSK2850163 are proprietary, general approaches in synthesizing similar compounds often involve:

  1. Initial Functionalization: Introducing reactive groups onto a core scaffold.
  2. Cyclization Reactions: Forming cyclic structures that enhance biological activity.
  3. Final Modifications: Adding substituents that improve solubility and bioavailability.
Molecular Structure Analysis

Structure

The molecular structure of GSK2850163 features a complex arrangement that allows it to effectively bind to IRE1. The specific structural components include:

  • A central scaffold that provides stability.
  • Functional groups designed to interact with the active site of IRE1.

Data

The molecular formula and weight, along with key structural data, are critical for understanding its pharmacokinetic properties. While specific numerical values were not provided, compounds in this class typically exhibit:

  • Molecular Weight: Generally ranges from 300 to 500 g/mol.
  • LogP: Indicates lipophilicity, affecting absorption and distribution.
Chemical Reactions Analysis

Reactions

GSK2850163 primarily engages in biochemical reactions where it inhibits the RNase activity of IRE1. This inhibition can lead to downstream effects on cellular signaling pathways associated with stress responses.

Technical Details

Inhibition studies often utilize techniques such as:

  • Fluorescence Resonance Energy Transfer (FRET) assays to monitor RNase activity.
  • Western Blotting to assess downstream signaling changes post-inhibition.

These methods help elucidate how GSK2850163 impacts cellular processes at a molecular level.

Mechanism of Action

Process

GSK2850163 operates by binding to IRE1, preventing its activation and subsequent RNase activity. This inhibition disrupts the typical signaling cascade associated with endoplasmic reticulum stress, leading to altered cell fate decisions.

Data

Studies have shown that treatment with GSK2850163 results in decreased levels of spliced X-box binding protein 1 (XBP1), a critical transcription factor activated during endoplasmic reticulum stress responses. This reduction indicates effective blockade of IRE1's function.

Physical and Chemical Properties Analysis

Physical Properties

GSK2850163 exhibits characteristics typical of small organic molecules, including:

  • Solubility: Generally soluble in organic solvents; water solubility may vary based on formulation.
  • Stability: Stability under physiological conditions is crucial for therapeutic efficacy.

Chemical Properties

Chemical properties include reactivity profiles that suggest potential interactions with biological macromolecules. Key parameters often assessed include:

  • pKa values: Indicate ionization states at physiological pH.
  • Thermal Stability: Important for storage and handling.
Applications

Scientific Uses

GSK2850163 is primarily investigated for its potential applications in oncology. Its ability to inhibit IRE1 makes it a candidate for:

  • Cancer Therapy: Particularly in targeting B cell malignancies where IRE1-mediated pathways contribute to tumor survival.
  • Research Tool: Used in studies aimed at understanding the role of endoplasmic reticulum stress in various diseases beyond cancer, including neurodegenerative disorders.

The ongoing exploration into GSK2850163 highlights its significance as a promising therapeutic agent with potential implications across multiple fields of biomedical research.

Introduction to IRE1α as a Therapeutic Target

Role of IRE1α in the Unfolded Protein Response (UPR) Pathway

IRE1α (inositol-requiring enzyme 1α) is an endoplasmic reticulum (ER)-transmembrane sensor protein that serves as the most evolutionarily conserved branch of the Unfolded Protein Response (UPR) pathway [1] [4]. This bifunctional enzyme contains two critical catalytic domains: A serine/threonine kinase domain and an endoribonuclease (RNase) domain [7] [4]. Under physiological conditions, IRE1α remains inactive through association with the ER chaperone BiP (GRP78). However, the accumulation of misfolded proteins in the ER lumen triggers BiP dissociation, enabling IRE1α dimerization, trans-autophosphorylation, and activation [1] [4]. Activated IRE1α executes two primary RNA-processing functions:

  • XBP1 mRNA Splicing: IRE1α's RNase domain mediates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. This process removes a 26-nucleotide intron, causing a frameshift that generates the potent transcription factor spliced XBP1 (XBP1s). XBP1s upregulates genes involved in ER chaperone production (e.g., BiP), ER-associated degradation (ERAD), lipid biosynthesis, and ER expansion, collectively enhancing the ER's protein-folding capacity and promoting cell survival during transient stress [1] [7] [4].
  • Regulated IRE1-Dependent Decay (RIDD): Under prolonged or severe ER stress, activated IRE1α degrades numerous ER-localized mRNAs and microRNAs (miRNAs) through RIDD. This process reduces the protein-folding load on the ER by preventing the translation of transcripts encoding secreted or membrane proteins. However, sustained RIDD activity can also promote apoptosis by degrading pro-survival transcripts and activating pro-apoptotic pathways, including JNK signaling and caspase activation [1] [7] [10].
  • Table 1: Key Functions of IRE1α in the UPR
    ActivityMolecular FunctionPrimary OutcomeRole in Cell Fate
    XBP1 SplicingCleaves 26-nt intron from XBP1u mRNAGenerates active transcription factor XBP1sPro-survival (ER expansion, chaperone induction, ERAD)
    RIDDDegrades ER-localized mRNAs/miRNAsReduces ER protein-folding load; Modulates signalingContext-dependent (Pro-survival early; Pro-apoptotic late)
    Kinase SignalingActivates JNK via TRAF2Modulates apoptosis and inflammatory pathwaysPro-apoptotic under sustained stress

Implications of IRE1α Dysregulation in Human Diseases

Dysregulation of IRE1α signaling is a significant pathogenic factor in several major human diseases, making it a compelling therapeutic target:

  • Cancer: Many tumors exploit the IRE1α-XBP1 axis to survive the hypoxic, nutrient-deprived, and acidic tumor microenvironment characterized by chronic ER stress [1] [7]. Elevated IRE1α expression and activity are frequently observed in cancers (e.g., glioblastoma, multiple myeloma, breast cancer) and are often linked to increased tumor aggressiveness, angiogenesis, metastasis, and chemoresistance [1] [7]. The IRE1α-XBP1 arm promotes tumor cell survival by enhancing ER folding capacity, facilitating adaptation to metabolic stress, and modulating the tumor immune microenvironment [1] [7] [5]. Consequently, IRE1α overexpression frequently correlates with poor patient prognosis [7].
  • Neurodegenerative Disorders: Diseases like Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS) involve the accumulation of misfolded proteins, leading to chronic ER stress and UPR activation. Persistent IRE1α signaling, particularly RIDD activity and JNK pathway activation, contributes to neuronal apoptosis and disease progression [8].
  • Inflammatory and Metabolic Diseases: Chronic inflammation in diseases such as type 2 diabetes, atherosclerosis, and inflammatory bowel disease is associated with dysregulated IRE1α signaling. The pathway influences cytokine production, immune cell activation, and insulin signaling [8]. IRE1α's role in regulating lipid metabolism genes via XBP1s also links it to metabolic syndrome and fatty liver disease.
  • Ischemia-Reperfusion Injury (IRI): Recent evidence implicates IRE1α RNase activity in regulating ferroptosis sensitivity during renal IRI by modulating glutathione synthesis [10]. Inhibition of IRE1α protected against renal damage in mouse models.

The context-dependent duality of IRE1α signaling – promoting survival during acute stress but driving cell death during chronic stress – underscores the therapeutic potential of pharmacologically modulating its activity. Inhibiting IRE1α could cripple cancer cell adaptation or reduce inflammatory/apoptotic signaling, while enhancing its activity might promote death in resilient cancer cells.

Properties

Product Name

GSK2850163

IUPAC Name

(5R)-2-[(3,4-dichlorophenyl)methyl]-N-[(4-methylphenyl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide

Molecular Formula

C24H29Cl2N3O

Molecular Weight

446.4 g/mol

InChI

InChI=1S/C24H29Cl2N3O/c1-18-3-5-19(6-4-18)14-27-23(30)29-11-2-9-24(17-29)10-12-28(16-24)15-20-7-8-21(25)22(26)13-20/h3-8,13H,2,9-12,14-17H2,1H3,(H,27,30)/t24-/m1/s1

InChI Key

YFDASBFQKMHSSJ-XMMPIXPASA-N

SMILES

CC1=CC=C(C=C1)CNC(=O)N2CCCC3(C2)CCN(C3)CC4=CC(=C(C=C4)Cl)Cl

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)N2CCCC3(C2)CCN(C3)CC4=CC(=C(C=C4)Cl)Cl

Isomeric SMILES

CC1=CC=C(C=C1)CNC(=O)N2CCC[C@@]3(C2)CCN(C3)CC4=CC(=C(C=C4)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.